Tylosin phosphate
Overview
Description
Tylosin phosphate is an antibiotic of the macrolide group, produced by the fermentation of a certain fungus . It has a broad spectrum of activity against Gram-positive organisms and a limited range of Gram-negative organisms . The empirical formula is C46H77NO17 · H3PO4, with a molecular weight of 1014.10 .
Synthesis Analysis
Tylosin is synthesized by a bioconversion process using Streptomyces thermotolerans with tylosin as the substrate . The final yield of this process is 8148 U mL-1 .Molecular Structure Analysis
The molecular structure of Tylosin phosphate is complex, with multiple functional groups and chiral centers . The structure includes a macrolide ring, multiple hydroxyl groups, and phosphate groups .Physical And Chemical Properties Analysis
Tylosin phosphate is a solid at room temperature . It is used in the form of granules or powder for medical and veterinary applications . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Effects on Antibiotic Resistance
Tylosin phosphate, a macrolide, is often administered to cattle and other livestock. Research has shown that the use of tylosin phosphate can influence antibiotic resistance in various bacteria. For example, Beukers et al. (2015) found that tylosin increased the proportion of erythromycin-resistant enterococci in cattle, suggesting that antibiotic withdrawal prior to slaughter contributes to a reduction in macrolide-resistant enterococci entering the food chain (Beukers et al., 2015). Similarly, Zaheer et al. (2013) observed that both therapeutic and subtherapeutic administration of tylosin phosphate in beef cattle influenced the prevalence and antimicrobial resistance of Mannheimia haemolytica and Enterococcus spp. (Zaheer et al., 2013).
Impact on Livestock Health and Food Safety
The use of tylosin phosphate in livestock has implications for animal health and food safety. Weissend et al. (2017) conducted a study to evaluate the effect of tylosin alternatives on beef trim microbial populations and carcass characteristics from feedlot cattle (Weissend et al., 2017). Furthermore, a study by Brennan et al. (2001) showed the efficacy of tylosin phosphate for treating necrotic enteritis in broiler chickens (Brennan et al., 2001).
Environmental Impact and Management
The environmental impact of tylosin phosphate is also a significant area of study. Stromer et al. (2018) investigated tylosin sorption to diatomaceous earth and its implications for environmental management (Stromer et al., 2018). Additionally, a study by Müller et al. (2018) explored the effects of intermittent feeding of tylosin phosphate on feedlot performance and liver abscess incidence in steers, with implications for antimicrobial resistance (Müller et al., 2018).
Methodological Developments
Research has also focused on methodological advancements related to tylosin phosphate. Caldow et al. (2005) developed and validated an optical SPR biosensor assay for detecting tylosin residues in honey, highlighting the importance of monitoring antibiotic residues in food products (Caldow et al., 2005).
Safety And Hazards
Future Directions
The use of Tylosin phosphate in veterinary medicine is well established, but research is ongoing into its effects and potential resistance issues . For example, studies have investigated the impact of Tylosin phosphate on antibiotic resistance in enterococci isolated from feedlot steers . Other research has focused on the effects of Tylosin phosphate on energy and nutrient digestibility in pigs .
properties
IUPAC Name |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;phosphoric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H77NO17.H3O4P/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;1-5(2,3)4/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;(H3,1,2,3,4)/b15-14+,23-18+;/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOODGNJLRRJNA-IAGPQMRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80NO21P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1014.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tylosin phosphate | |
CAS RN |
1405-53-4 | |
Record name | Tylosin phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1405-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tylosin phosphate and bentonite drug combination | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tylosin, phosphate (salt) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.345 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TYLOSIN PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR75X12AFF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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